

A Technical Guide to the Isotopic Purity and Enrichment of Commercial Methanol-d4

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Compound of Interest

Compound Name: **Methanol-d4**

Cat. No.: **B120146**

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For researchers, scientists, and professionals in drug development, the quality of deuterated solvents is paramount for obtaining accurate and reproducible results, particularly in applications like Nuclear Magnetic Resonance (NMR) spectroscopy and as internal standards in mass spectrometry. **Methanol-d4** (CD_3OD), a deuterated isotopologue of methanol, is a widely used solvent in these fields.^{[1][2][3][4]} This technical guide provides an in-depth analysis of the isotopic purity and enrichment levels of commercially available **Methanol-d4**, details the experimental protocols for its quality assessment, and outlines key factors influencing its suitability for various research applications.

Understanding Isotopic Purity and Enrichment

It is crucial to distinguish between chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the deuterated molecule (**Methanol-d4**) relative to other chemical entities, such as residual starting materials, byproducts of synthesis, or degradation products.^[5] In contrast, isotopic enrichment (or isotopic purity) quantifies the percentage of deuterium atoms at the labeled positions within the **Methanol-d4** molecule.^[5] It is typically expressed as "atom percent D". For **Methanol-d4**, this indicates the extent to which hydrogen atoms have been replaced by deuterium. High isotopic enrichment is critical for minimizing the residual proton signals of the solvent in 1H NMR spectroscopy, thereby allowing for a clearer observation of the analyte's signals.^[6]

Commercial Grades and Specifications of Methanol-d4

Leading chemical suppliers offer various grades of **Methanol-d4**, each with specific purity and enrichment levels tailored to different applications. The tables below summarize the typical specifications from major commercial sources.

Table 1: Isotopic Enrichment and Chemical Purity of Commercial **Methanol-d4**

Supplier/Brand	Product Grade	Isotopic Purity (atom % D)	Chemical Purity (Assay)
Sigma-Aldrich	Reagent Grade	≥99.5% [7]	≥99% (CP) [7]
Sigma-Aldrich	NMR Grade	≥99.8% [8] [9]	≥99% (CP) [8] [9]
Sigma-Aldrich	-	99% [2]	99% (CP) [2]
Merck Millipore	MagniSolv™	min. 99.8% [10] [11]	Not specified
Merck Millipore	MagniSolv™	min. 99.95% [12]	Not specified
Cambridge Isotope Labs	NMR Solvent	99.8% [13] [14]	99.5% [13] [14]
Zeochem	ZEOfope	99.8 - 99.95% [15]	≥99.0% (GC) [15]
Eurisotop	NMR Solvent	99.80% D	Not specified
Eurisotop	"100%"	99.95% D	Not specified
TCI	-	99.8% [16]	Not specified

Table 2: Common Impurities in Commercial **Methanol-d4**

Supplier/Brand	Product Grade	Max. Water Content	Other Notable Impurities
Sigma-Aldrich	Reagent Grade	Not specified	Not specified
Sigma-Aldrich	NMR Grade	≤0.025% [2] [8] [9]	Not specified
Merck Millipore	MagniSolv™	≤0.030% (H ₂ O + D ₂ O) [10]	Not specified
Merck Millipore	MagniSolv™	<0.02%	Not specified
Cambridge Isotope Labs	NMR Solvent	Not specified	+0.05% v/v TMS (optional) [13]
Zeochem	ZETope	≤0.030% (w) (H ₂ O + D ₂ O) [15]	Not specified
Eurisotop	NMR Solvent	<0.03%	+0.03% TMS (optional)
Eurisotop	"100%"	<0.02%	+0.03% TMS (optional)

Experimental Protocols for Quality Assessment

The quality of **Methanol-d4** is primarily assessed by determining its isotopic enrichment and water content. The standard analytical techniques for these evaluations are Nuclear Magnetic Resonance (NMR) spectroscopy and Karl Fischer (KF) titration, respectively.

Determination of Isotopic Purity by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the most direct method for evaluating the isotopic purity of **Methanol-d4**. The analysis focuses on quantifying the signal from the residual, non-deuterated methyl groups (CHD₂) and hydroxyl proton (OH) relative to a known standard.

Methodology:

- Sample Preparation:

- A precise volume of the **Methanol-d4** sample is placed in a clean, dry NMR tube.
- A known amount of an internal standard with a distinct, sharp signal (e.g., Tetramethylsilane - TMS, or a non-volatile standard for quantitative NMR) is added. In many commercial preparations, TMS is already included.[13]
- Instrumental Parameters:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal separation and sensitivity.
 - The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a high signal-to-noise ratio, particularly for the small residual proton signals.
 - Key parameters to optimize include the pulse angle, acquisition time, and relaxation delay to ensure accurate signal integration.
- Data Analysis and Calculation of Isotopic Enrichment:
 - The ¹H NMR spectrum of a high-purity **Methanol-d4** will show a quintet for the residual methyl protons (CHD₂) at approximately 3.31 ppm and a broad singlet for the residual hydroxyl proton (OH) around 4.87 ppm.[17] The chemical shifts can be influenced by temperature, concentration, and the presence of water.
 - The integral of the residual methyl proton signal is compared to the integral of the internal standard.
 - The atom % D is calculated by quantifying the intensity of the residual proton signal relative to the total number of exchangeable sites. The calculation takes into account the stoichiometry of the molecule and the integral values of the residual solvent peak and the standard.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate and specific method for the determination of water content in various substances, including deuterated solvents.[18] Both volumetric and coulometric KF titration can be used, with the choice depending on the expected water content.

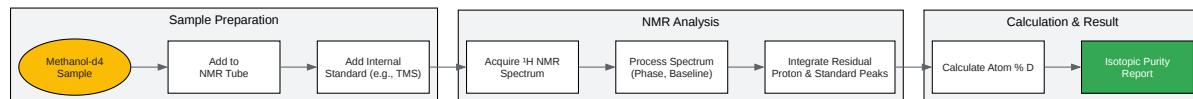
For the typically low water levels in high-purity **Methanol-d4** (often <0.05%), coulometric titration is generally preferred due to its higher sensitivity for trace amounts of water.[\[1\]](#)[\[8\]](#)

Methodology (Coulometric Karl Fischer Titration):

- Instrument Setup:
 - A coulometric Karl Fischer titrator is assembled with a titration cell containing an anolyte solution (typically containing sulfur dioxide, iodide, and an amine base in a suitable solvent like methanol).[\[13\]](#) The cell must be meticulously dried and sealed to prevent atmospheric moisture contamination.
 - The instrument is conditioned by titrating any residual moisture in the solvent until a stable, low drift rate is achieved.
- Sample Handling and Titration:
 - A known weight of the **Methanol-d4** sample is accurately determined.
 - The sample is injected directly into the conditioned titration cell using a dry syringe.
 - The titration is initiated. The instrument electrochemically generates iodine, which reacts stoichiometrically with the water in the sample.
 - The endpoint is detected when all the water has been consumed, and an excess of iodine is present.
- Data Analysis and Calculation:
 - The total charge (in coulombs) required to generate the iodine is measured.
 - The water content is calculated based on Faraday's law, where 1 milligram of water is equivalent to 10.72 coulombs of charge. The result is typically expressed as a weight percentage (%) or parts per million (ppm).

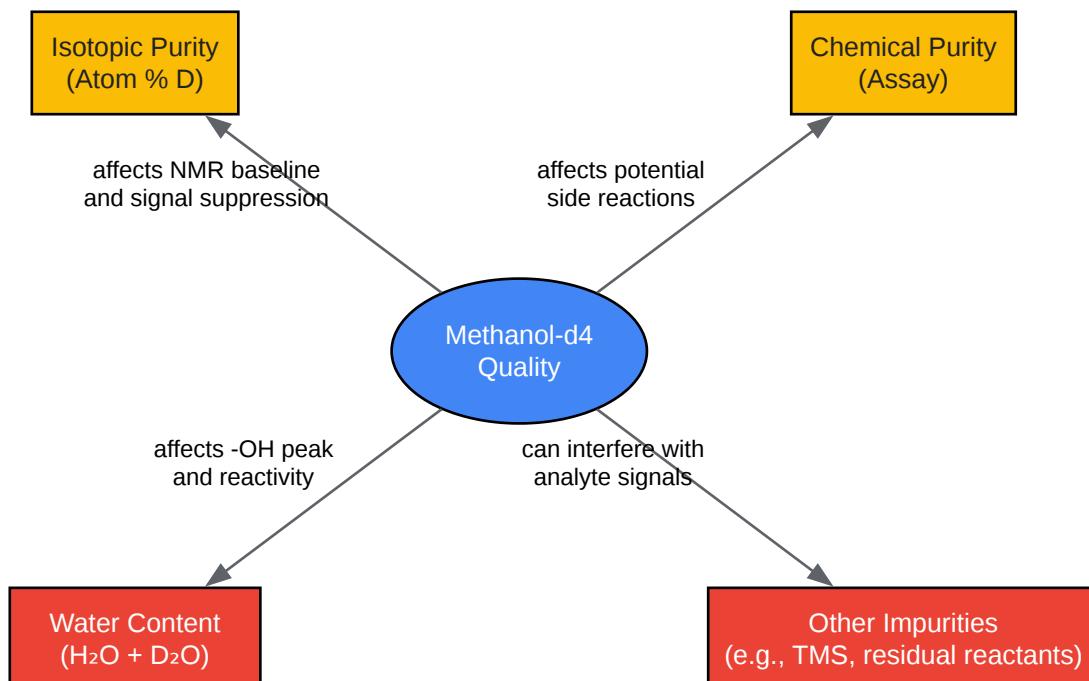
Visualizing Workflows and Relationships

To better illustrate the processes and factors discussed, the following diagrams are provided.



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Workflow for Isotopic Purity Determination by NMR.



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*Key Factors Influencing the Quality of **Methanol-d4**.*

Conclusion

The selection of an appropriate grade of **Methanol-d4** is a critical decision for any analytical or synthetic procedure requiring a deuterated solvent. Understanding the specifications provided by commercial suppliers, particularly the distinction between isotopic and chemical purity, is essential for ensuring the quality and reliability of experimental data. The methodologies of ^1H NMR spectroscopy and Karl Fischer titration represent the gold standards for verifying the

isotopic enrichment and water content, respectively. By adhering to rigorous analytical protocols, researchers can confidently assess the quality of their **Methanol-d4**, thereby upholding the integrity of their scientific findings.

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